molecular formula C14H15NO4S2 B1386282 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1153238-87-9

3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B1386282
CAS No.: 1153238-87-9
M. Wt: 325.4 g/mol
InChI Key: XKOUFSNMMOVZFU-UHFFFAOYSA-N
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Description

3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the condensation of 4-propylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alcohols or amines, coupling agents like DCC, catalysts like DMAP, dichloromethane as

Properties

IUPAC Name

3-[(4-propylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-2-3-10-4-6-11(7-5-10)21(18,19)15-12-8-9-20-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOUFSNMMOVZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 3
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 4
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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